

Unraveling the Chemical Complexity of lav-IN-3: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of **Iav-IN-3**, a novel anti-influenza A virus (IAV) agent. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical identifiers, summarizes its quantitative biological data, and outlines the experimental protocols for its characterization.

Chemical Structure and Identification

lav-IN-3, also identified as compound (R,S)-16s, is a potent inhibitor of the influenza A virus. Its unique chemical architecture is central to its biological function. The definitive structural and identification parameters for **lav-IN-3** are provided below.



Identifier	Value	
IUPAC Name	1-(6,7-difluoro-4H-thieno[3,2-b]thieno[2,3-e]pyridin-4-yl)-5-hydroxy-2-(pyrrolidin-2-yl)-1,2-dihydropyridin-3-one	
Canonical SMILES	O=C1N2INVALID-LINK CN([C@H]3C(C=CC(F)=C4F)=C4CSC5=C3C= CC=C5)N(C1=C6O)C=CC6=O	
InChI	InChI=1S/C25H19F2N3O3S/c29-20-8-7-17- 19(26)10-21(20)33-22-11-18(17)9-16(22)30(12- 23(32)24(31-13-30)14-4-1-2-5-15(14)31)6-3- 25(27,28)30	
InChlKey	Not available	
CAS Number	3049492-11-4[1]	

Quantitative Biological Activity

lav-IN-3 has demonstrated significant efficacy against influenza A virus, specifically by targeting the viral polymerase. Its activity and cytotoxicity have been quantitatively assessed, and the key metrics are summarized in the table below.[1][2]

Parameter	Value (μM)	Cell Line	Description
EC50	0.134[1][2]	MDCK	Half-maximal effective concentration for anti-influenza A virus activity.
CC50	15.35[1][2]	MDCK	Half-maximal cytotoxic concentration.
IC50	0.045[1][2]	-	Half-maximal inhibitory concentration against IAV polymerase.



Experimental Protocols

The following sections detail the representative methodologies for the key experiments cited in the evaluation of **Iav-IN-3**.

Influenza Virus Polymerase (PAN Endonuclease) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the endonuclease activity of the influenza A virus polymerase acidic (PA) subunit.

Materials:

- Recombinant influenza A virus PA N-terminal domain (PAN)
- · Fluorescently labeled RNA or DNA substrate
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
- Test compound (lav-IN-3)
- Positive control (known PAN endonuclease inhibitor)
- Negative control (vehicle, e.g., DMSO)
- 96-well microplate
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **lav-IN-3** in the assay buffer.
- In a 96-well plate, add the diluted lav-IN-3, positive control, or negative control to the respective wells.
- Add the recombinant PAN protein to all wells except for the no-enzyme control.



- Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Initiate the reaction by adding the fluorescently labeled substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percentage of inhibition for each concentration of lav-IN-3 relative to the controls.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in MDCK Cells (MTT Assay)

This assay assesses the cytotoxicity of a compound on Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research.

Materials:

- MDCK cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (lav-IN-3)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plate
- Microplate reader

Procedure:

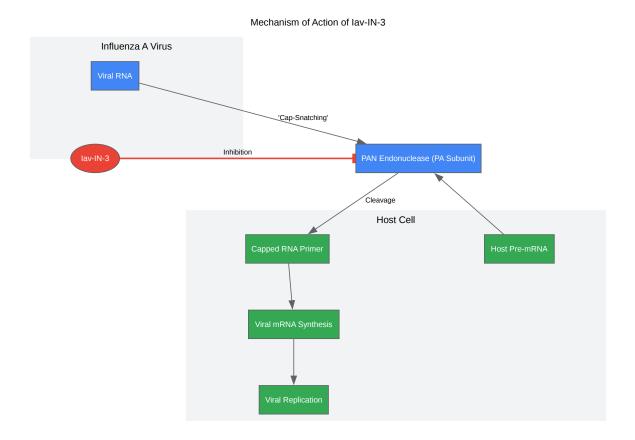


- Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare a serial dilution of **lav-IN-3** in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **lav-IN-3**. Include wells with medium only (no cells) for background control and wells with untreated cells as a negative control.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- · Carefully remove the medium containing MTT.
- Add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of lav-IN-3 relative to the untreated control.
- Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of **lav-IN-3** and a typical experimental workflow.



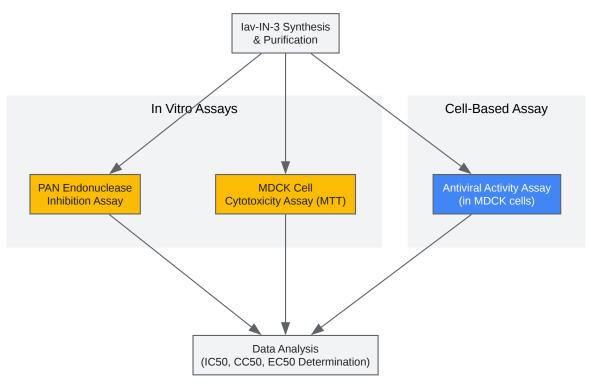


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Caption: Inhibition of Influenza Virus PAN Endonuclease by lav-IN-3.



Experimental Workflow for lav-IN-3 Evaluation



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Caption: Workflow for the biological evaluation of **lav-IN-3**.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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